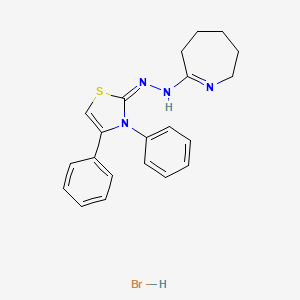![molecular formula C21H24Cl3N5OS B11995357 N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide CAS No. 301814-03-9](/img/structure/B11995357.png)
N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide is a chemical compound with the following properties:
Linear Formula: C23H28Cl3N5OS
CAS Number: 303775-29-3
Molecular Weight: 528.936 g/mol
This compound belongs to a class of organic molecules known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes: The synthetic preparation of N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide involves several steps. While specific details are proprietary, the general synthetic route includes reactions such as amine coupling and chlorination.
Industrial Production: Industrial production methods for this compound are not widely documented due to its rarity. researchers have explored scalable approaches to meet demand.
Chemical Reactions Analysis
Reactivity: N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at specific positions.
Common Reagents: Common reagents used include:
- Chlorinating agents (e.g., thionyl chloride)
- Reducing agents (e.g., lithium aluminum hydride)
- Nucleophiles (e.g., amines)
Major Products: The major products formed depend on reaction conditions and substituents. These may include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and novel derivatives for drug discovery and materials science.
Biology and Medicine:Anticancer Properties: Investigations suggest potential anticancer effects, although further studies are needed.
Biological Probes: Researchers use modified versions as probes for cellular processes.
Industry: Limited industrial applications exist, but its unique structure may inspire novel materials or catalysts.
Mechanism of Action
The exact mechanism remains elusive. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide stands out due to its trichloro substitution pattern and diazenyl moiety. Similar compounds include:
4-ME-N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide:
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide:
2-Phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide:
These compounds share structural features but differ in substituents and applications.
Properties
CAS No. |
301814-03-9 |
|---|---|
Molecular Formula |
C21H24Cl3N5OS |
Molecular Weight |
500.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]hexanamide |
InChI |
InChI=1S/C21H24Cl3N5OS/c1-2-3-5-10-18(30)26-19(21(22,23)24)27-20(31)25-15-11-13-17(14-12-15)29-28-16-8-6-4-7-9-16/h4,6-9,11-14,19H,2-3,5,10H2,1H3,(H,26,30)(H2,25,27,31) |
InChI Key |
GWPWZZSPOZLHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)
![(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995294.png)




![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)
![6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B11995339.png)
![6-Amino-3-ethyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995350.png)

